REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[H-].[Na+].I[CH3:16].Cl>CN(C=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:16])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2|
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Name
|
|
Quantity
|
28 g
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Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
|
the mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at 0° C. for 1 hr
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Duration
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1 h
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The extract was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |